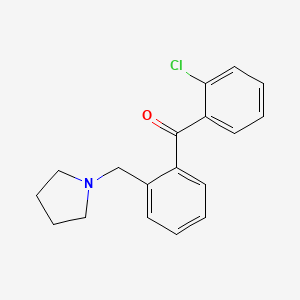

2-Chloro-2'-pyrrolidinomethyl benzophenone

Beschreibung

Contextualization within the Broader Field of Benzophenone (B1666685) Derivatives

The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a foundational structure in organic and medicinal chemistry. nih.gov These diaryl ketones are not only prevalent in a variety of natural products, particularly from fungi and higher plants, but they also serve as versatile building blocks in synthetic chemistry. nih.gov The conjugated system formed by the two aromatic rings and the carbonyl group allows for extensive electronic delocalization, which is fundamental to their chemical properties and biological activities. scialert.net

Benzophenone derivatives are a broad class of compounds where the phenyl rings are functionalized with various substituent groups. This structural diversity has led to their investigation and use in numerous applications, from photoinitiators in industrial curing processes to key ingredients in perfumes. nih.gov In the realm of medicinal chemistry, the benzophenone motif is considered a "ubiquitous structure," found in molecules exhibiting a wide array of biological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.gov

Significance and Research Trajectories of Substituted Benzophenones

The specific properties and biological activities of benzophenone derivatives are highly dependent on the nature and position of the substituents on the aryl rings. nih.gov Research has consistently shown that the addition of different functional groups can dramatically alter a molecule's pharmacological profile. For instance, the presence of hydroxyl groups is common in many biologically active benzophenones, often mimicking natural analogues. nih.gov

Key research trajectories for substituted benzophenones include:

Antimicrobial and Antiviral Agents: Certain substitution patterns have led to the development of potent inhibitors of viral enzymes, such as HIV-1 reverse transcriptase. nih.gov

Anti-inflammatory Drugs: Benzophenones with specific substitutions, such as a chloro moiety at the meta position, have demonstrated significant anti-inflammatory activity. nih.gov

Anticancer Therapeutics: The benzophenone scaffold is a parent nucleus for some antitumor compounds, and substitutions can enhance their potency and selectivity against various cancer cell lines. nih.gov

Central Nervous System (CNS) Agents: Derivatives of 2-aminobenzophenone (B122507) are crucial intermediates in the synthesis of benzodiazepines, a class of drugs with sedative and anxiolytic effects. patsnap.comresearchgate.net

Receptor Antagonists: Specific substitutions, including halogen atoms, on the benzophenone structure have yielded potent and selective antagonists for receptors like the histamine (B1213489) H3 receptor. nih.gov

The conformation of the molecule, specifically the twist angle between the two phenyl rings, is also influenced by the substituents, which in turn affects how the molecule interacts with biological targets. nih.gov

Rationale for Research Focus on 2-Chloro-2'-pyrrolidinomethyl Benzophenone

The specific research interest in this compound stems from a rational drug design approach, where known pharmacologically active fragments are combined into a novel molecular architecture. The rationale can be broken down by considering its distinct structural components: the benzophenone core, the chloro substituent, and the pyrrolidinomethyl group.

The Benzophenone Scaffold: As established, this provides a proven platform with diverse biological potential. nih.gov

The Chloro Substituent: Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to modulate a molecule's properties. A chloro group can alter factors such as lipophilicity, metabolic stability, and binding interactions with target proteins. The position of the chlorine atom (in this case, position 2) is critical and can influence the molecule's conformational geometry and electronic properties. nih.gov

The Pyrrolidinomethyl Group: The pyrrolidine (B122466) ring is a saturated nitrogen heterocycle and a common structural motif in many natural products and synthetic pharmaceuticals. Its inclusion often enhances water solubility and introduces a basic nitrogen center, which can form crucial ionic interactions or hydrogen bonds with biological targets such as receptors and enzymes. The methyl linker provides conformational flexibility.

Therefore, the investigation of this compound is driven by the hypothesis that the combination of a chloro-substituted phenyl ring and a pyrrolidinomethyl-substituted phenyl ring on a central benzophenone framework could result in a molecule with unique and potentially valuable pharmacological properties. The research aims to explore the synergistic or novel effects arising from this specific combination of functional groups.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2-chlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone | |

| CAS Number | 898774-75-9 | |

| InChI Key | QRKDAYZDYXHLLF-UHFFFAOYSA-N |

| Purity | 97% | |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Amino-2',5-dichlorobenzophenone |

| 2-aminobenzophenone |

| This compound |

| 2-chlorobenzoyl chloride |

| 3,4-dihydroxybenzophenone |

| 3-hydroxybenzophenone |

| 4,4'-bis(diethylamino)benzophenone |

| 4-Chloro-4'-hydroxybenzophenone |

| Benzene (B151609) |

| Benzophenone |

| Indomethacin |

| Naproxen (B1676952) |

| Phenylbutazone |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-4,7-10H,5-6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKDAYZDYXHLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643659 | |

| Record name | (2-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-75-9 | |

| Record name | Methanone, (2-chlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Methodologies for 2 Chloro 2 Pyrrolidinomethyl Benzophenone

Retrosynthetic Approaches and Precursor Synthesis

Retrosynthetic analysis of 2-Chloro-2'-pyrrolidinomethyl benzophenone (B1666685) suggests two principal disconnection points, leading to plausible synthetic routes. The first and most intuitive disconnection is at the C-N bond of the pyrrolidine (B122466) ring. This bond is typically formed late in the synthesis via nucleophilic substitution or reductive amination. This approach simplifies the target into pyrrolidine and a functionalized 2-chlorobenzophenone (B131818) precursor.

This precursor, 2-chloro-2'-(halomethyl)benzophenone or 2-chloro-2'-formylbenzophenone, can be further disconnected at the carbonyl group, which is a classic disconnection for ketones. This leads back to fundamental starting materials: a derivative of 2-chlorobenzoyl chloride and a substituted benzene (B151609) ring, or their equivalents for cross-coupling reactions.

Therefore, the synthesis generally begins with the construction of a substituted 2-chlorobenzophenone core, which is then elaborated to introduce a reactive group at the 2'-position, setting the stage for the final attachment of the pyrrolidine moiety.

Formation of the Benzophenone Core: Key Reaction Pathways

The central structural element of the target molecule is the unsymmetrical 2-chlorobenzophenone skeleton. Its synthesis is most commonly achieved via Friedel-Crafts acylation, though modern catalytic methods present viable alternatives.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones. asianpubs.org For 2-chlorobenzophenone, this involves the reaction of benzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). google.com The reaction proceeds by the formation of an acylium ion from the 2-chlorobenzoyl chloride and AlCl₃, which then performs an electrophilic aromatic substitution on the benzene ring.

A common procedure involves dissolving 2-chlorobenzoyl chloride and the catalyst in a halogenated solvent like dichloromethane (B109758) or 1,2-dichloroethane. google.com Benzene is then added, often at reduced temperatures (-20 to -15 °C) to control the reaction's exothermicity and minimize side products. google.com After the reaction is complete, a workup with dilute acid is performed to decompose the aluminum chloride complex. google.com

The Friedel-Crafts benzoylation of substituted benzenes can sometimes lead to mixtures of ortho, meta, and para isomers, although the reaction with unsubstituted benzene is straightforward. scribd.com The choice of solvent, catalyst, temperature, and duration are critical factors that influence the yield and purity of the desired product. scribd.com While effective, a drawback of this method can be the large amount of catalyst required and the generation of corrosive byproducts. asianpubs.org

Table 1: Representative Conditions for Friedel-Crafts Synthesis of 2-Chlorobenzophenone google.com

| Parameter | Condition |

|---|---|

| Reactants | Benzene, 2-Chlorobenzoyl Chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane or 1,2-Dichloroethane |

| Temperature | -20 to -15 °C |

| Reaction Time | 2 - 2.5 hours post-addition |

| Workup | Acid treatment (e.g., 0.5M HCl), extraction, crystallization |

Palladium-Catalyzed Cross-Coupling Methods for Aryl Ketones

Modern organic synthesis offers powerful alternatives to classical methods. Palladium-catalyzed cross-coupling reactions represent a versatile strategy for forming C-C bonds, including those in aryl ketones. rsc.org One such approach is the carbonylative coupling, where carbon monoxide (CO) is inserted between an aryl halide and an organometallic reagent.

Theoretically, the 2-chlorobenzophenone core could be assembled via a palladium-catalyzed carbonylative Suzuki or Stille coupling. For instance, the reaction could involve 1-bromo-2-chlorobenzene (B145985) and phenylboronic acid, or an equivalent organotin reagent, under a carbon monoxide atmosphere with a suitable palladium catalyst and ligand. Palladium-catalyzed carbonylative cyclization reactions have been successfully used to synthesize various ketone-containing heterocyclic systems. nih.govresearchgate.net

These methods often offer advantages in terms of functional group tolerance and milder reaction conditions compared to Friedel-Crafts acylation. rsc.org However, for a relatively simple, unfunctionalized diarylketone like 2-chlorobenzophenone, the Friedel-Crafts reaction remains a more common and economically viable industrial method. google.com

Introduction of the Pyrrolidinomethyl Moiety at the 2'-Position

Once the 2-chlorobenzophenone core is synthesized, the next critical phase is the installation of the pyrrolidinomethyl group at the ortho position of the unsubstituted phenyl ring. This requires a precursor molecule, such as 2-chloro-2'-(bromomethyl)benzophenone, which can be synthesized from 2-chloro-2'-methylbenzophenone (B3059515) via radical bromination. The two primary methods for attaching the amine are nucleophilic substitution and reductive amination.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic substitution is a direct and widely used method for forming C-N bonds. nih.gov In this context, a 2-chlorobenzophenone derivative bearing a good leaving group at the 2'-benzylic position, such as 2-chloro-2'-(chloromethyl)benzophenone or the more reactive bromo-analogue, serves as the electrophile. Pyrrolidine, acting as the nucleophile, displaces the halide to form the desired product.

The reaction is typically carried out under mild conditions, often in a suitable solvent and in the presence of a base to neutralize the hydrogen halide formed during the reaction. smolecule.com The mechanism follows a standard Sₙ2 pathway where the nitrogen atom of pyrrolidine attacks the benzylic carbon, displacing the halide ion. nih.gov The mechanism of nucleophilic attack by pyrrolidine has been studied in detail on other aromatic systems, highlighting its effectiveness as a nucleophile. nih.govresearchgate.net This method is efficient for synthesizing a wide range of benzylic amines. nih.gov

Reductive Amination Protocols for Pyrrolidine Attachment

Reductive amination is another powerful strategy for amine synthesis, which avoids the use of alkyl halides and the potential for overalkylation. harvard.edu This protocol begins with a carbonyl compound, in this case, the precursor 2-chloro-2'-formylbenzophenone.

The reaction proceeds in two main stages, which can often be performed in one pot. First, the aldehyde (2-chloro-2'-formylbenzophenone) reacts with pyrrolidine to form a C=N bond, yielding an intermediate iminium ion. masterorganicchemistry.com This intermediate is then reduced in situ to the final amine product. harvard.edu

Several specialized reducing agents are employed for this purpose because they selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). harvard.edu Sodium triacetoxyborohydride is particularly favored as it is mild, highly selective, and avoids the use of toxic cyanide salts. harvard.edu This method is highly versatile and tolerates a wide variety of functional groups. masterorganicchemistry.com

Table 2: Common Reagents for Reductive Amination harvard.edumasterorganicchemistry.com

| Reagent | Abbreviation | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, non-toxic byproducts, widely used. |

| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective, but generates toxic cyanide waste. |

| Sodium Borohydride (B1222165) | NaBH₄ | Can be used, but less selective; may reduce the starting aldehyde. |

Directed Halogenation at the 2-Position of the Benzophenone System

The synthesis of 2-Chloro-2'-pyrrolidinomethyl benzophenone necessitates precise control over the placement of the chloro-substituent on the benzophenone framework. Direct chlorination of a pre-formed 2'-pyrrolidinomethyl benzophenone molecule is synthetically challenging and generally avoided due to a lack of regioselectivity. Electrophilic aromatic substitution on the unsubstituted phenyl ring of a benzophenone derivative would typically yield a mixture of ortho, meta, and para isomers, with the para-isomer often being the major product due to steric and electronic effects.

The most effective and widely employed strategy for ensuring the chlorine atom is located specifically at the 2-position is through the use of a pre-halogenated starting material in a convergent synthesis. The primary method for constructing the benzophenone core is the Friedel-Crafts acylation. In this context, the synthesis involves the reaction of 2-chlorobenzoyl chloride with a suitably functionalized benzene ring containing the 2'-pyrrolidinomethyl group, or a precursor to it.

Alternatively, and more commonly for the precursor, 2-chlorobenzophenone is synthesized first and then functionalized. The synthesis of 2-chlorobenzophenone is achieved via the Friedel-Crafts acylation of benzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com This reaction ensures the chloro group is positioned ortho to the carbonyl bridge. Research into the benzoylation of chlorobenzene (B131634) has shown that it leads to mixtures of isomers, with the para- and ortho-chlorobenzophenones being the main products, which further underscores the importance of using a pre-halogenated acyl chloride for specific isomer synthesis. scribd.com

Subsequent reaction steps would then introduce the pyrrolidinomethyl group at the 2'-position of the other phenyl ring to yield the final target compound. This multi-step approach, which builds the molecule from components that already contain the correct substitution pattern, is superior for achieving the desired regiochemistry compared to attempting a direct and selective halogenation of the final benzophenone scaffold.

Optimization of Synthetic Conditions for Yield and Purity

Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and subsequent purification methods. A Chinese patent outlines a method for preparing 2-chlorobenzophenone with high yield and purity by carefully controlling these factors. google.com

Catalyst and Solvent System: The reaction typically employs a Lewis acid catalyst like aluminum chloride (AlCl₃) and uses a halogenated hydrocarbon as the solvent. google.com Modern approaches in Friedel-Crafts acylations also explore the use of ionic liquids as a dual catalyst-solvent system, which can offer environmental benefits and simplify product isolation, potentially leading to high yields in shorter reaction times. researchgate.net

Reaction Temperature: Temperature control is critical for minimizing the formation of by-products. The condensation reaction between benzene and 2-chlorobenzoyl chloride is conducted at low temperatures, typically in the range of -20 to -15 °C, to ensure high selectivity and safety. google.com

Purification Process: Achieving high purity is contingent on the post-reaction workup. This involves an acid treatment, followed by washing the organic phase with a basic solution (e.g., sodium carbonate) and water to remove the catalyst and unreacted starting materials. The final and most crucial step is crystallization from a mixed-solvent system, such as ethyl acetate (B1210297) and petroleum ether. google.com This process effectively removes isomeric impurities and other by-products, leading to a final product with purity often exceeding 99%. google.com

The following table summarizes findings from a patented preparation method for the key intermediate, 2-chlorobenzophenone, highlighting the impact of controlled conditions on yield and purity. google.com

Table 1: Optimization of 2-Chlorobenzophenone Synthesis

| Parameter | Condition | Result | Purity | Reference |

|---|---|---|---|---|

| Reaction Temp. | -20 to -15 °C | Mild conditions, high safety | >99% | google.com |

| Purification | Washing with Na₂CO₃ solution | Removal of acidic impurities | - | google.com |

| Crystallization | Ethyl acetate / petroleum ether | High purity final product | 99.5% | google.com |

By optimizing these conditions for the synthesis of the 2-chlorobenzophenone precursor, the subsequent steps to produce this compound can proceed with a higher quality starting material, which is essential for achieving a high final yield and purity of the target compound.

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 2 Pyrrolidinomethyl Benzophenone

Mechanistic Investigations of Functional Group Transformations

The reactivity of 2-Chloro-2'-pyrrolidinomethyl benzophenone (B1666685) is significantly influenced by the presence of both an electron-withdrawing chloro group and an activating pyrrolidinomethyl group on its aromatic rings. These substituents govern the pathways of nucleophilic and electrophilic aromatic substitution reactions.

Study of Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing halogen substituents. nih.gov The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence proceeding through a non-aromatic Meisenheimer complex. nih.govlibretexts.org In this process, a nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted during the formation of this anionic intermediate. libretexts.orgyoutube.com In the subsequent step, the leaving group is eliminated, restoring the aromatic system. libretexts.org

Recent research has challenged the universality of the stepwise mechanism, providing evidence for concerted SNAr pathways in certain systems, particularly with good leaving groups like chlorine. nih.gov Computational analyses and kinetic isotope effect studies suggest that for many SNAr reactions, especially on heterocycles, a concerted mechanism may be more common than previously thought. nih.gov The exact pathway for 2-Chloro-2'-pyrrolidinomethyl benzophenone would depend on the specific nucleophile and reaction conditions.

Analysis of Electrophilic Aromatic Substitution Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regioselectivity of EAS on the two phenyl rings of this compound is determined by the directing effects of the existing substituents.

The chloro group is a deactivating but ortho-, para-directing substituent. The pyrrolidinomethyl group, containing a nitrogen atom with a lone pair adjacent to the ring, is an activating and ortho-, para-directing group. libretexts.org The benzophenone carbonyl group is a deactivating and meta-directing group. youtube.com

The interplay of these directing effects will determine the position of incoming electrophiles. On the chlorinated ring, substitution would be expected to occur at the positions ortho and para to the chloro group, though the deactivating nature of the chlorine and the carbonyl group will slow the reaction down. On the other ring, the activating pyrrolidinomethyl group will strongly direct incoming electrophiles to the ortho and para positions relative to it. libretexts.orgyoutube.com

Computational methods, such as the RegioSQM method, can predict the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic centers in a molecule. rsc.orgchemrxiv.org This method involves protonating all aromatic C-H carbon atoms and calculating their free energies to determine the most likely sites of electrophilic attack. rsc.orgchemrxiv.org

Table 1: Directing Effects of Substituents in this compound on Electrophilic Aromatic Substitution

| Substituent | Ring | Activating/Deactivating | Directing Effect |

| -Cl | Phenyl | Deactivating | Ortho, Para |

| -C(=O)- | Phenyl | Deactivating | Meta |

| -CH₂-pyrrolidine | Phenyl | Activating | Ortho, Para |

Oxidative and Reductive Chemistry of the Benzophenone Carbonyl and Aromatic Rings

The benzophenone core of the molecule is susceptible to both oxidation and reduction. The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The aromatic rings can be oxidized under harsh conditions, potentially leading to ring-opening or the formation of carboxylic acids.

In the context of environmental degradation, benzophenones can undergo phototransformation in the presence of substances like nitrate. nih.gov This process can lead to hydroxylation, nitrosylation, and nitration of the aromatic rings. nih.gov While specific studies on this compound are not available, the general principles of benzophenone chemistry suggest that the aromatic rings could be susceptible to such oxidative modifications.

Long-Term Stability and Degradation Pathway Analysis

The long-term stability of this compound is influenced by its susceptibility to oxidative and photochemical degradation. As discussed, exposure to light and oxidizing agents can lead to the transformation of the molecule.

The degradation pathways of complex organic molecules can be intricate. For instance, studies on other complex molecules have shown that degradation can be initiated by oxidative processes. nih.gov In the case of this compound, potential degradation pathways could involve:

Cleavage of the C-Cl bond: This could occur via homolytic cleavage under photochemical conditions or through nucleophilic substitution.

Oxidation of the pyrrolidine (B122466) ring: The nitrogen-containing ring could be susceptible to oxidation.

Modification of the benzophenone core: As mentioned, hydroxylation, nitration, and other transformations of the aromatic rings can occur, particularly under photochemical conditions in the presence of nitrates. nih.gov

Photodegradation: The benzophenone moiety makes the molecule inherently sensitive to light, which can trigger various degradation reactions.

A detailed analysis of the degradation products would be necessary to fully elucidate the specific pathways. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying the intermediates and final products of such degradation processes. nih.gov

Medicinal Chemistry and Biological Activity of 2 Chloro 2 Pyrrolidinomethyl Benzophenone

Investigation of Anticancer Activity

The anticancer potential of compounds structurally related to 2-Chloro-2'-pyrrolidinomethyl benzophenone (B1666685) has been an area of active research. The focus has been on their ability to inhibit the growth of cancer cells and to induce programmed cell death, or apoptosis.

Studies on chlorinated benzophenone derivatives isolated from marine fungi have demonstrated their cytotoxic effects against various human cancer cell lines. mdpi.com For example, compounds such as pestalachloride B, pestalachloride E, and a mixture of pestalalactone atropisomers have shown moderate cytotoxicity. mdpi.com The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Research on other related heterocyclic structures, such as diphenylamine-pyrrolidin-2-one-hydrazone derivatives, has also identified compounds with significant anticancer potential. nih.gov Certain derivatives were found to be particularly effective against prostate cancer and melanoma cell lines, with EC50 values in the micromolar range. nih.gov Similarly, some benzophenone derivatives have exhibited potent inhibitory activity against a range of cancer cell lines, including those of the lung, liver, and colon. rsc.org

Table 1: In Vitro Cytotoxicity of Related Chlorinated Benzophenone Derivatives

| Compound | Human Cancer Cell Line | IC50 (µM) mdpi.com |

|---|---|---|

| Pestalachloride B | A-549 (Lung) | 18.2 |

| HCT-116 (Colon) | 6.8 | |

| MCF-7 (Breast) | 25.4 | |

| K562 (Leukemia) | 15.7 | |

| Pestalachloride E | A-549 (Lung) | 87.8 |

| HCT-116 (Colon) | 45.3 | |

| MCF-7 (Breast) | 75.2 | |

| K562 (Leukemia) | 68.4 | |

| Pestalalactone Atropisomers | A-549 (Lung) | 45.6 |

| HCT-116 (Colon) | 28.9 | |

| MCF-7 (Breast) | 50.1 | |

| K562 (Leukemia) | 33.5 |

Note: The data in this table is for structurally related compounds, not 2-Chloro-2'-pyrrolidinomethyl benzophenone itself.

The induction of apoptosis is a key mechanism by which anticancer agents eliminate malignant cells. Research into compounds with similar structural motifs, such as other benzophenone derivatives, suggests that they can trigger apoptosis. For instance, studies on benzophenone-3 have shown that it can induce the mitochondrial apoptosis pathway. nih.gov This process involves the activation of caspases, such as caspase-3 and caspase-9, and an increase in pro-apoptotic proteins like Bax and Bak. nih.gov While the specific pathways for this compound have not been elucidated, the activity of related compounds suggests that it could potentially act through similar mechanisms.

Assessment of Antimicrobial Properties

The emergence of drug-resistant microbes has spurred the search for new antimicrobial agents. Benzophenone derivatives are among the chemical classes being explored for this purpose.

Chlorinated benzophenone derivatives have shown notable antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com Studies on compounds isolated from the marine-derived fungus Pestalotiopsis heterocornis revealed that pestalachloride B, pestalachloride E, and pestalalactone atropisomers were effective against Staphylococcus aureus and Bacillus subtilis. mdpi.com The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Related Chlorinated Benzophenone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) mdpi.com |

|---|---|---|

| Pestalachloride B | Staphylococcus aureus | 3.0 |

| Bacillus subtilis | 12.5 | |

| Pestalachloride E | Staphylococcus aureus | 25 |

| Bacillus subtilis | 50 | |

| Pestalalactone Atropisomers | Staphylococcus aureus | 6.0 |

| Bacillus subtilis | 25 |

Note: The data in this table is for structurally related compounds, not this compound itself.

The proposed mechanism by which some benzophenone derivatives exert their antimicrobial effect is through the disruption of the bacterial cell wall. nih.gov It has been suggested that these compounds may target the bacterial membrane, leading to its depolarization. nih.gov This disruption can cause the leakage of intracellular components, ultimately leading to bacterial cell death. The presence of both a chloro group and a pyrrolidinomethyl group in this compound could potentially influence its interaction with bacterial cell structures. evitachem.com

Exploration of Other Potential Pharmacological Applications

Beyond anticancer and antimicrobial activities, the chemical structure of this compound suggests that it could be explored for other pharmacological applications. Benzophenones and their derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antioxidant properties. nih.gov The pyrrolidine (B122466) ring is also a feature of various pharmacologically active compounds. nih.gov However, specific studies into other potential applications of this compound are currently lacking in the scientific literature. Further research would be necessary to explore these possibilities.

Modulation of Inflammatory Responses

The benzophenone scaffold is a recurring motif in molecules exhibiting anti-inflammatory properties. nih.gov Research into various benzophenone analogues has revealed their potential to mitigate inflammatory processes through several mechanisms. While direct studies on this compound are not extensively available in the reviewed literature, the activities of structurally related compounds provide a foundation for understanding its potential role in modulating inflammatory responses.

A series of substituted benzophenone analogues have demonstrated orally active anti-inflammatory effects. nih.gov In preclinical models, such as the carrageenan-induced footpad edema assay, these compounds have shown significant anti-inflammatory activity. nih.govnih.gov Furthermore, some analogues were found to reduce the total leukocyte count in the air-pouch test, suggesting an inhibition of prostaglandin (B15479496) production. nih.gov Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism for many anti-inflammatory drugs.

The presence of a chloro substituent on the benzophenone ring has been noted in compounds with effective anti-inflammatory activity. nih.gov Specifically, benzophenones with a chloro group at the meta position have shown notable anti-inflammatory and reduced ulcerogenic activity when compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and indomethacin. nih.gov This suggests that the chloro-substitution in this compound could be a key feature for potential anti-inflammatory action.

Molecular docking studies on some benzophenone derivatives have indicated their potential to interact with and inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. scielo.br For instance, certain glucosylated benzophenone analogs have shown selective inhibition of COX-2, an isoform of the COX enzyme that is often upregulated during inflammation. scielo.br The inhibition of prostaglandin E2 (PGE2) release has also been observed with novel benzophenone-thiazole hybrids. researchgate.net

Table 1: Anti-inflammatory Activity of Selected Benzophenone Analogues

| Compound/Analogue Class | Assay/Model | Observed Effect | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| Substituted Benzophenone Analogues | Carrageenan-induced foot pad edema | Significant anti-inflammatory activity | - | nih.gov |

| Substituted Benzophenone Analogues | Air-pouch test | Reduction in total leukocyte count | Inhibition of prostaglandin production | nih.gov |

| Benzophenones with meta-chloro moiety | Carrageenan-induced foot pad edema | Effective anti-inflammatory activity | - | nih.gov |

| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | in vitro enzymatic assay | Selective inhibition of COX-2 | Inhibition of cyclooxygenase-2 | scielo.br |

| Benzophenone-thiazole hybrids | ex vivo human whole-blood assay | Inhibition of Prostaglandin E2 (PGE2) release | - | researchgate.net |

Given these findings, it is plausible that this compound may exert anti-inflammatory effects, potentially through the inhibition of prostaglandin synthesis via interaction with COX enzymes. The combination of the chloro-substituted benzophenone core and the pyrrolidinomethyl group may influence its binding affinity and selectivity for inflammatory targets. However, without direct experimental evidence, this remains a hypothesis.

Interaction with Neurotransmitter Systems

The benzophenone structure is also a core component of molecules that can interact with various elements of the central nervous system, including neurotransmitter systems. physoc.orgnih.gov While specific data on this compound's neurological effects are scarce, the activities of other benzophenone derivatives offer insights into its potential interactions.

One area of interest is the modulation of GABAA receptors. Derivatives of benzophenone, which are metabolites of 1,4-benzodiazepines, have been shown to modulate currents mediated by GABAA receptors. physoc.org For example, 5-bromo-2'-chloro-2-aminobenzophenone has been observed to cause a dual modification of GABA-gated currents in isolated rat cerebellar Purkinje neurons. physoc.org This suggests that certain benzophenone derivatives can act as novel modulators of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. physoc.org The binding of alprazolam, a triazolobenzodiazepine, to the GABAA receptor enhances the effects of the neurotransmitter GABA. wikipedia.org Alprazolam's synthesis can start from 2-amino-5-chlorobenzophenone. wikipedia.org

Furthermore, research has explored benzophenone derivatives for their affinity to other neurotransmitter receptors. A study on benzophenone derivatives with an alkoxyl-linked piperidine (B6355638) or azepane basic residue showed affinity for histamine (B1213489) H3 receptors and inhibitory activity towards cholinesterases. nih.gov The histamine H3 receptor is involved in modulating the release of several neurotransmitters, and cholinesterase inhibitors increase the levels of acetylcholine (B1216132), a neurotransmitter crucial for cognitive processes. nih.gov The dysregulation of neurotransmitters like acetylcholine and histamine is implicated in cognitive decline. nih.gov

The pyrrolidinomethyl group present in this compound is a feature found in various neurologically active compounds and could play a significant role in its interaction with neurotransmitter systems.

Table 2: Interaction of Benzophenone Derivatives with Neurotransmitter Systems

| Compound/Analogue Class | Target | Observed Effect | Potential Implication | Reference(s) |

|---|---|---|---|---|

| 5-bromo-2'-chloro-2-aminobenzophenone | GABAA Receptors | Dual modification of GABA-gated currents | Modulation of inhibitory neurotransmission | physoc.org |

| Benzophenone derivatives with alkoxyl-linked piperidine/azepane | Histamine H3 Receptors | Receptor affinity | Modulation of neurotransmitter release | nih.gov |

| Benzophenone derivatives with alkoxyl-linked piperidine/azepane | Cholinesterases | Inhibitory activity | Enhancement of cholinergic neurotransmission | nih.gov |

| 2-amino-5-chlorobenzophenone | Precursor for Alprazolam | - | Synthesis of a GABAA receptor modulator | wikipedia.org |

Considering the documented activities of benzophenone analogs, this compound could potentially interact with neurotransmitter systems. The presence of the chloro-substituted benzophenone core, which is found in metabolites of benzodiazepines, and the basic pyrrolidinomethyl side chain, suggests a potential for modulation of receptors such as GABAA or others within the central nervous system. Further research and direct testing are necessary to confirm and characterize any such activity.

Structure Activity Relationship Sar Studies for 2 Chloro 2 Pyrrolidinomethyl Benzophenone Analogues

Influence of Halogen Atom Position and Type on Bioactivity

The nature and position of the halogen substituent on the benzophenone (B1666685) core are pivotal in modulating the biological activity of this class of compounds. While direct SAR studies on 2-Chloro-2'-pyrrolidinomethyl benzophenone are not extensively documented in publicly available research, inferences can be drawn from related series of compounds.

In the broader context of benzophenone derivatives, the presence and location of a halogen atom can significantly influence binding affinity and functional activity at various biological targets. For instance, in a series of benzophenone-tagged pyridine (B92270) analogues, the inclusion of a chloro or fluoro group at the para-position of the benzoyl ring resulted in significant biological activity. nih.gov This suggests that the electronic properties and steric bulk of the halogen play a crucial role.

Furthermore, studies on synthetic cathinones, which share some structural similarities with the pharmacophore of certain benzophenone derivatives, have shown that aryl substitution can dramatically alter activity. For example, 4-chlorocathinone was found to have different behavioral effects compared to its non-halogenated or other substituted counterparts, indicating that the position and electronegativity of the halogen are key determinants of its pharmacological profile.

In a series of substituted chlorophene analogues, the symmetrical addition of chloro or bromo groups at the 2- and 2'-positions was investigated. It was observed that the addition of strongly electronegative groups at these positions tended to enhance inhibitory activity against certain enzymes. rsc.org This principle may translate to this compound, where the 2-chloro substituent is expected to influence the conformational preference and electronic distribution of the entire molecule.

The following table summarizes the influence of halogen substitutions on the bioactivity of related compound classes, providing a predictive framework for this compound analogues.

| Compound Class | Halogen Position | Halogen Type | Effect on Bioactivity |

| Benzophenone-pyridine analogues | para- (benzoyl ring) | Cl, F | Significant activity observed nih.gov |

| Substituted chlorophenes | 2- and 2'- | Cl, Br | Enhanced inhibitory activity rsc.org |

| Synthetic cathinones | 4- | Cl | Altered behavioral effects |

It is hypothesized that moving the chloro group from the 2-position to the 3- or 4-position on the benzophenone ring would likely alter the compound's interaction with its biological target due to changes in the molecule's electrostatic potential and steric profile. Similarly, substituting chlorine with other halogens like bromine or fluorine would modulate activity based on their differing electronegativity, size, and ability to form halogen bonds.

Role of the Pyrrolidinomethyl Moiety and its Regiochemistry (2' vs. other positions)

The pyrrolidinomethyl group at the 2'-position of the benzophenone scaffold is a critical determinant of the molecule's pharmacological properties. This basic nitrogen-containing heterocycle can engage in ionic interactions and hydrogen bonding with biological targets, such as transporters and receptors.

The regiochemistry of this substituent is paramount. The placement at the 2' (ortho) position introduces specific steric constraints and potential for intramolecular interactions that would be absent if it were at the 3' (meta) or 4' (para) positions. A study on 2-aminobenzophenone (B122507) derivatives as antimitotic agents revealed that the introduction of an amino group at the ortho position of the benzophenone ring played an integral role in increasing growth inhibition. nih.gov This highlights the importance of the ortho substitution for specific biological activities.

The pyrrolidine (B122466) ring itself, being a saturated heterocycle, has a defined three-dimensional shape that can influence binding. The nitrogen atom's basicity is also a key factor, as it will be protonated at physiological pH, allowing for a charged interaction with acidic residues in a binding pocket.

2'-substitution: Allows for potential chelation or specific conformational locking due to proximity to the carbonyl group or the other phenyl ring.

3'-substitution: Places the basic moiety further from the core, potentially altering the vector of interaction with the target protein.

4'-substitution: Extends the substituent directly away from the benzophenone core, which might be favorable for targets with a deep, linear binding pocket.

The nature of the N-alkyl substituent on the pyrrolidine ring is also expected to influence activity, with variations in size and lipophilicity affecting binding and pharmacokinetic properties.

Impact of Benzophenone Core Modifications on Efficacy and Selectivity

The benzophenone core serves as the central scaffold, and its modification can have profound effects on the efficacy and selectivity of the resulting analogues. The two phenyl rings and the ketone linker are not merely passive spacers but are actively involved in binding to target proteins through various non-covalent interactions.

Extensive SAR studies on benzophenone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV have demonstrated that modifications to the benzophenone core are critical for potent inhibition of both wild-type and mutant strains of the virus. nih.gov These studies underscore the importance of optimizing the hydrophobic and electronic properties of the benzophenone scaffold to achieve high efficacy.

Modifications can include:

Substitution on the Phenyl Rings: Adding various functional groups (e.g., hydroxyl, methoxy, trifluoromethyl) to either phenyl ring can alter the compound's electronic and steric properties, as well as its solubility and metabolic stability.

Modification of the Carbonyl Group: While less common, reduction of the ketone to an alcohol or its replacement with another linker would fundamentally change the molecule's shape and electronic character, likely leading to a significant change in its biological activity profile.

The inherent flexibility of the benzophenone scaffold, allowing for rotation around the phenyl-carbonyl bonds, means that even subtle changes can influence the preferred conformation and, consequently, the binding affinity and selectivity.

Comparative Analysis with Diverse Benzophenone Derivatives and Related Heterocycles

To understand the unique pharmacological profile of this compound, it is instructive to compare it with other benzophenone derivatives and related heterocyclic compounds that target similar biological pathways, such as monoamine transporters.

Comparison with other Benzophenone Derivatives: Natural benzophenones exhibit a wide array of biological activities, including antifungal, anti-HIV, and cytotoxic effects, often attributed to complex substitution patterns. nih.gov Synthetic benzophenone derivatives have been explored as antimalarial agents, where descriptors such as potential energy and dipole moment were found to be important for activity. rsc.org This suggests that the electronic nature of the benzophenone core is a key determinant of its biological function across different therapeutic areas.

Comparison with Synthetic Cathinones: Synthetic cathinones are a class of psychostimulants that often act as monoamine reuptake inhibitors. The SAR of synthetic cathinones reveals that modifications to the aromatic ring and the amino terminal group significantly impact their potency and selectivity for dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters. This provides a valuable parallel for understanding how substitutions on the this compound scaffold might influence its activity at these same transporters.

Comparison with other Heterocyclic Scaffolds: The pyrrolidinomethyl moiety invites comparison with other nitrogen-containing heterocycles used in medicinal chemistry. For example, morpholine (B109124) is a common heterocycle in drug design, and its derivatives have shown a wide range of pharmacological activities. The choice of a pyrrolidine ring over, for instance, a piperidine (B6355638) or morpholine ring in this compound is likely crucial for its specific activity profile due to differences in ring size, conformation, and basicity.

The following table provides a comparative overview of different compound classes and their relevant SAR features.

| Compound Class | Key Structural Features | Relevant SAR Findings |

| This compound | 2-chloro substitution, 2'-pyrrolidinomethyl group | Hypothesized importance of halogen position and ortho-aminoalkyl group |

| Natural Benzophenones | Polyisoprenylation, complex ring systems | Broad bioactivity, structure-dependent cytotoxicity and antiviral effects nih.gov |

| Antimalarial Benzophenones | Varied substitutions | Activity correlated with potential energy and dipole moment rsc.org |

| Synthetic Cathinones | β-keto-phenethylamine core | Aromatic and amine substitutions dictate transporter selectivity |

| Morpholine Derivatives | Morpholine ring | Ring is a versatile pharmacophore influencing potency and pharmacokinetics |

Quantitative SAR (QSAR) Modeling and Ligand Efficiency Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling and the analysis of ligand efficiency metrics are powerful tools for the rational design of analogues of this compound.

QSAR Modeling: QSAR studies on benzophenone derivatives have been successfully employed to correlate their structural features with biological activities. For instance, a QSAR analysis of benzophenone derivatives as antimalarial agents identified potential energy, dipole moment, and electron affinity as key descriptors governing their activity. rsc.org A similar approach could be applied to this compound analogues to predict their affinity for specific targets, such as the dopamine transporter. By developing robust QSAR models, it is possible to prioritize the synthesis of novel analogues with a higher probability of desired activity. Such models for dopamine transporter inhibitors have been shown to be instrumental in identifying new scaffolds. researchgate.net

Ligand Efficiency Profiling: Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics for lead optimization. LE measures the binding energy per heavy atom, providing an assessment of how efficiently a molecule binds to its target relative to its size. LLE relates potency to lipophilicity, which is a crucial parameter for drug-likeness.

Studies on benzophenone-type inhibitors of P-glycoprotein have demonstrated the utility of these metrics. rsc.orgnih.gov While many potent inhibitors were identified, their lipophilic efficiency values were often below the generally accepted threshold for promising drug candidates, suggesting that for certain targets, these thresholds may need to be reconsidered. nih.gov For analogues of this compound, calculating and monitoring LE and LLE during the lead optimization process would be crucial for balancing potency with desirable physicochemical properties.

The table below illustrates key QSAR descriptors and ligand efficiency metrics relevant to the optimization of benzophenone derivatives.

| Metric/Descriptor | Definition | Importance in Drug Design |

| Potential Energy (PE) | The energy stored within the molecular structure. | Lower potential energy can correlate with higher stability and activity. rsc.org |

| Dipole Moment (DM) | A measure of the polarity of a molecule. | Can influence solubility and interactions with polar residues in the binding site. rsc.org |

| Ligand Efficiency (LE) | Binding affinity divided by the number of non-hydrogen atoms. | Optimizes binding efficiency relative to molecular size. rsc.orgnih.gov |

| Lipophilic Ligand Efficiency (LLE) | pIC50 (or pKi) minus cLogP. | Balances potency with lipophilicity to improve drug-like properties. nih.gov |

By integrating these computational approaches with synthetic chemistry and biological testing, the development of novel this compound analogues with improved efficacy and selectivity can be significantly accelerated.

Computational and Theoretical Investigations of 2 Chloro 2 Pyrrolidinomethyl Benzophenone

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. This information is crucial for identifying potential biological targets and for understanding the structural basis of a compound's activity.

In the context of benzophenone (B1666685) derivatives, molecular docking has been instrumental in exploring their potential as therapeutic agents. For instance, studies have used docking to investigate the binding of benzophenone analogs to enzymes such as cyclooxygenase (COX), which is a key target for anti-inflammatory drugs. nih.govmdpi.com These simulations can reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the enzyme's active site. While specific molecular docking studies on 2-Chloro-2'-pyrrolidinomethyl benzophenone are not prominently found in the reviewed literature, the methodology would involve preparing the 3D structure of the compound and docking it into the binding sites of various potential protein targets. The results would be scored based on the predicted binding energy, with lower energies typically indicating a more favorable interaction.

Table 1: Representative Molecular Docking Results for a Benzophenone Analog with Cyclooxygenase (COX-2) (Note: This table is illustrative and based on typical data from studies on related compounds, as specific data for this compound was not found in the searched literature.)

| Parameter | Value |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| PDB ID | 5KIR |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bond | Tyr385, Ser530 |

| Hydrophobic Interactions | Val523, Ala527, Leu352 |

| Pi-Pi Stacking | Phe518 |

This type of data helps researchers to visualize the binding orientation and to understand which parts of the molecule are most important for binding, guiding the design of new derivatives with improved affinity and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations can provide valuable information about a molecule's geometry, orbital energies, charge distribution, and spectroscopic properties. acs.orgacs.org

For benzophenone and its derivatives, DFT calculations have been used to study their structural and electronic properties. longdom.orglongdom.org Such studies often calculate parameters like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. These calculations can also predict the molecular electrostatic potential (MEP), which illustrates the charge distribution and can help in identifying sites for electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of a Substituted Benzophenone from Quantum Chemical Calculations (Note: This table presents typical parameters obtained from DFT calculations for benzophenone derivatives and is for illustrative purposes.)

| Property | Predicted Value | Method/Basis Set |

| Ground State Energy (Hartree) | -1200.5 | B3LYP/6-31G(d,p) |

| HOMO Energy (eV) | -6.2 | B3LYP/6-31G(d,p) |

| LUMO Energy (eV) | -1.8 | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap (eV) | 4.4 | B3LYP/6-31G(d,p) |

| Dipole Moment (Debye) | 3.5 | B3LYP/6-31G(d,p) |

These theoretical predictions are invaluable for understanding the intrinsic properties of the molecule, which in turn can be correlated with its biological activity or material characteristics.

Advanced QSAR Studies for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Advanced QSAR models use a wide range of molecular descriptors to build robust and predictive models.

QSAR studies have been successfully applied to various classes of compounds, including benzophenone derivatives, to predict their biological activities such as antimalarial effects. nih.govresearchgate.net In a typical QSAR study, a set of molecules with known activities is used as a training set to develop a mathematical model. This model is then validated using an external set of compounds (test set) to assess its predictive power. The descriptors used in these models can be constitutional, topological, geometrical, or quantum chemical in nature.

A hypothetical QSAR study for a series of pyrrolidinomethyl benzophenone analogs might identify key structural features that are either positively or negatively correlated with a specific biological activity.

Table 3: Example of a QSAR Model for a Series of Benzophenone Analogs (Note: This table is a representative example of a QSAR equation and its statistical parameters. It does not represent a real model for this compound.)

| QSAR Model Equation | pIC50 = 0.85 * LogP - 0.05 * MW + 1.2 * HBA + 2.5 |

| Statistical Parameters | |

| R² (Correlation Coefficient) | 0.88 |

| Q² (Cross-validated R²) | 0.75 |

| Descriptor Definitions | |

| LogP | Logarithm of the octanol-water partition coefficient |

| MW | Molecular Weight |

| HBA | Number of Hydrogen Bond Acceptors |

A statistically significant QSAR model can be a powerful tool for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Reaction Mechanism Simulations and Transition State Elucidation

Computational chemistry can also be used to study the mechanisms of chemical reactions, providing detailed information about the energy landscape, intermediates, and transition states. These studies are crucial for understanding how a reaction proceeds and for optimizing reaction conditions.

While specific reaction mechanism simulations for the synthesis of this compound were not found, computational methods could be applied to investigate its formation or its subsequent reactions. For example, the synthesis of benzophenones often involves Friedel-Crafts acylation. mdpi.com A computational study could model this reaction to understand the role of the catalyst and the regioselectivity of the acylation. Similarly, the photochemical reactions of benzophenones, which are well-documented, can be studied computationally to understand the nature of the excited states and the subsequent radical reactions. ijpda.orggordon.edu

Table 4: Theoretical Energy Profile for a Key Reaction Step (Note: This table provides a hypothetical energy profile for a reaction step that could be involved in the synthesis or modification of the target compound.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -12.4 |

By calculating the energies of the reactants, products, intermediates, and transition states, chemists can gain a deeper understanding of the reaction's feasibility and kinetics, which is essential for both academic research and industrial process development.

Future Directions and Emerging Research Avenues for 2 Chloro 2 Pyrrolidinomethyl Benzophenone

Rational Design and Synthesis of Novel Derivatives with Enhanced Properties

Key areas for derivatization include:

Modification of the Pyrrolidine (B122466) Ring: The pyrrolidine moiety is a common feature in many biologically active compounds and can significantly influence properties such as basicity, solubility, and receptor binding. nih.gov Future synthetic efforts could explore the introduction of various substituents on the pyrrolidine ring to modulate these characteristics. For instance, hydroxylation could increase hydrophilicity, while alkylation could alter steric bulk and lipophilicity.

Alteration of the Chloro-Substituted Phenyl Ring: The position and nature of the halogen substituent on the benzophenone (B1666685) scaffold are known to affect biological activity. researchgate.neteurochlor.org While this compound features a chlorine atom at the 2-position, the synthesis of analogs with fluorine, bromine, or iodine at this or other positions could lead to derivatives with altered electronic properties and metabolic stability. nih.gov

Variation of the Linker and Ketone Group: The benzophenone core itself can be a target for modification. Reduction of the ketone to a hydroxyl group would create a benzhydrol scaffold, potentially leading to a different pharmacological profile. Furthermore, the exploration of bioisosteric replacements for the ketone, such as an oxime or hydrazone, could result in compounds with novel biological targets.

Table 1: Potential Modifications for Derivative Synthesis

| Molecular Component | Potential Modification | Anticipated Effect |

| Pyrrolidine Ring | Hydroxylation, Alkylation, Acylation | Modulation of basicity, solubility, and steric interactions |

| Chloro-substituted Phenyl Ring | Substitution with other halogens (F, Br, I) | Alteration of electronic properties and metabolic stability |

| Benzophenone Core | Reduction of ketone to hydroxyl | Change in pharmacological profile |

| Linker | Replacement of ketone with bioisosteres | Exploration of novel biological targets |

Advanced Preclinical Development and Efficacy Validation

Based on the known biological activities of related benzophenone derivatives, 2-Chloro-2'-pyrrolidinomethyl benzophenone and its future analogs are promising candidates for preclinical evaluation in several therapeutic areas. The presence of the chloro-substituent and the pyrrolidinomethyl group suggests potential for anticancer and antimicrobial activities. nih.govsmolecule.com

Future preclinical studies should involve:

In Vitro Screening: A comprehensive screening of the compound and its derivatives against a panel of cancer cell lines (e.g., breast, lung, colon) and a broad spectrum of bacterial and fungal strains will be crucial to identify its primary biological activity.

Mechanism of Action Studies: For promising "hit" compounds, detailed mechanistic studies will be necessary to elucidate how they exert their biological effects. This could involve investigating their impact on specific enzymes, signaling pathways, or cellular processes like apoptosis. nih.gov

In Vivo Efficacy Models: Compounds that demonstrate significant in vitro activity should be advanced to in vivo studies using animal models of disease to assess their efficacy, pharmacokinetic properties, and preliminary safety profiles.

Exploration of Multifunctional Applications in Chemical Biology

The benzophenone moiety is a well-established photophore used in photoaffinity labeling to identify protein-ligand interactions. This opens up exciting possibilities for the use of this compound as a scaffold for developing multifunctional chemical probes.

Future research in this area could focus on:

Development of Photoaffinity Probes: By incorporating a reporter tag, such as a biotin (B1667282) or a fluorescent dye, onto the this compound scaffold, researchers can create photoaffinity probes. These probes could be used to identify the cellular targets of the compound or to map protein-protein interactions within a specific biological context.

Target Identification and Validation: If the parent compound or its derivatives show a particularly interesting biological effect, photoaffinity probes can be instrumental in identifying the specific protein(s) with which they interact. This is a critical step in validating a new drug target.

Methodological Advancements in Synthetic Chemistry and Characterization

The efficient and stereoselective synthesis of this compound and its derivatives is a key prerequisite for all the aforementioned research avenues. While general methods for the synthesis of unsymmetrical benzophenones, such as Friedel-Crafts acylation, exist, the specific ortho-substitution pattern of this compound presents unique challenges. vulcanchem.comgoogle.com

Future research in synthetic methodology should aim to:

Develop Novel Synthetic Routes: The development of more efficient, scalable, and stereoselective synthetic routes will be essential. This could involve exploring modern cross-coupling reactions or visible-light-mediated syntheses to construct the benzophenone core. rsc.org

Advanced Characterization Techniques: The unambiguous characterization of newly synthesized derivatives will require the use of advanced analytical techniques, including 2D NMR spectroscopy and single-crystal X-ray diffraction, to confirm their structure and stereochemistry.

Q & A

Q. What are the common synthetic routes for 2-Chloro-2'-pyrrolidinomethyl benzophenone, and what purity levels can be achieved under standard laboratory conditions?

The synthesis of this compound typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, pyrrolidine derivatives can react with chlorinated benzophenone precursors under reflux conditions in anhydrous solvents like dichloromethane. Evidence from structurally similar compounds (e.g., 3-Chloro-4'-pyrrolidinomethyl benzophenone) suggests that yields exceeding 85% can be achieved with careful temperature control (40–60°C) and catalytic Lewis acids like AlCl₃ . Purity levels >95% are attainable via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrolidine methylene groups at δ 2.5–3.0 ppm) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) validate the benzophenone backbone and chloro substituent .

- LC-MS : High-resolution mass spectrometry (HRMS) ensures molecular ion consistency (e.g., [M+H]⁺ at m/z 328.12 for C₁₈H₁₉ClN₂O) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for benzophenone derivatives like this compound across different studies?

Contradictions often arise from variations in assay conditions. To address this:

- Standardize Bioassays : Use uniform cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and solvent controls (DMSO ≤0.1%) .

- Control Structural Confounders : Compare analogs (e.g., 2-Amino-2',5-dichlorobenzophenone) to isolate the role of the pyrrolidinomethyl group in activity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to pooled data from independent studies, focusing on EC₅₀/IC₅₀ variability .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to map electron density at the chloro-substituted carbon, predicting susceptibility to nucleophiles (e.g., amines) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics using GROMACS .

- Docking Studies : Analyze interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) via AutoDock Vina, leveraging PubChem CID 18069 as a reference .

Q. How can researchers optimize the regioselectivity of this compound derivatives for targeted pharmacological applications?

- Directed Ortho-Metalation : Introduce directing groups (e.g., -OMe) to prioritize substitution at specific positions .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to attach aryl/heteroaryl moieties to the benzophenone core .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., chloro for hydrophobic interactions, pyrrolidine for solubility) .

Methodological Notes

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for IR/NMR consistency .

- Contradiction Mitigation : Replicate key experiments (e.g., cytotoxicity assays) under controlled conditions to verify reproducibility .

- Ethical Compliance : Adhere to EHS guidelines for handling chlorinated compounds, including fume hood use and waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.